![molecular formula C10H11N3O2 B1418241 (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] CAS No. 1142214-49-0](/img/structure/B1418241.png)
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
Overview
Description
“(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]” is a chemical compound with the molecular formula C10H11N3O2 . It is also known by its synonyms 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone] .
Molecular Structure Analysis
The molecular structure of “(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]” is defined by its molecular formula C10H11N3O2 . The molecular weight of this compound is 205.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]” are characterized by its molecular formula C10H11N3O2 and its molecular weight 205.21 .Scientific Research Applications
Photoprotective Function in Pharmaceutical and Cosmetic Industry : The study by Dimitrijević et al. (2016) investigates the photolytic behavior of 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], comparing it with commercial photoprotective agents. The findings suggest potential application as a UV absorber in pharmaceutical and cosmetic products Dimitrijević et al., 2016.
Molecular and Crystal Structure Analysis : Karalı (2021) focused on determining the molecular structure and isomers of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] and its 3Z-conformer. This study is crucial for understanding the structural aspects of such compounds Karalı, 2021.
Antileukemic Potential : Research by Kuruca et al. (2008) on the antileukemic potential of derivatives of 5-Fluoro-1H-Indole-2,3-Dione-3-Thiosemicarbazone indicates possible chemotherapeutic drug potential for B-lymphoma and chronic myeloid leukemia Kuruca et al., 2008.
Chemical Synthesis and Reactivity : Studies like those by Kollenz (1971, 1978) delve into reactions involving cyclic oxalyl compounds and pyrrol-2,3-dione-3-hydrazones, contributing to our understanding of the synthesis and reactivity of indole derivatives Kollenz, 1971; Kollenz, 1978.
Metal Ion Sensing : A study by Fahmi et al. (2019) demonstrates the use of 1H-Indole-2,3-dione as a selective chemosensor for Fe3+ ions. This highlights its potential application in metal ion detection Fahmi et al., 2019.
Safety and Hazards
properties
IUPAC Name |
3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKPMVXMQIDYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220807 | |
| Record name | 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] | |
CAS RN |
1142214-49-0 | |
| Record name | 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



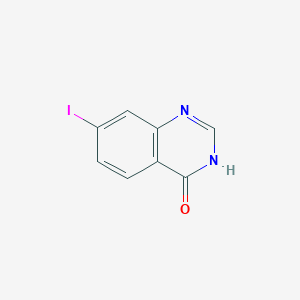



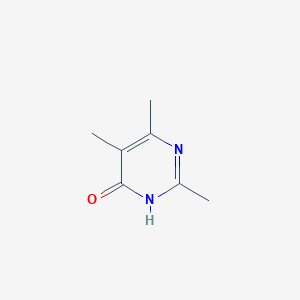
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
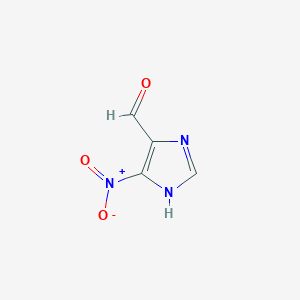

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
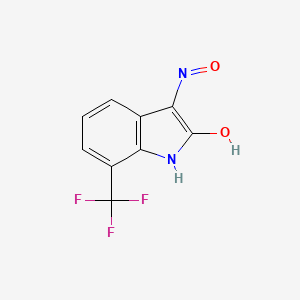
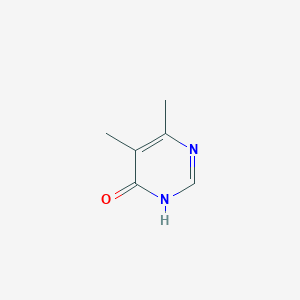
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)
